vmy-1-103
Overview
Description
VMY-1-103 is a novel cyclin-dependent kinase inhibitor that has shown significant potential in disrupting chromosome organization and delaying metaphase progression in various cancer cells, including medulloblastoma and prostate cancer cells . This compound is a dansylated analog of purvalanol B, which enhances its ability to inhibit cell cycle progression and induce apoptosis more effectively than its parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: VMY-1-103 is synthesized by adding a unique dansyl side-chain to the 2,6,9-trisubstituted purine compound purvalanol B .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound’s synthesis can be scaled up using standard organic synthesis techniques. The process involves careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: VMY-1-103 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various analogs and derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
VMY-1-103 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of cyclin-dependent kinases and their role in cell cycle regulation.
Biology: Employed in research on cell cycle progression, apoptosis, and mitotic spindle apparatus disruption.
Medicine: Investigated as a potential therapeutic agent for treating cancers such as medulloblastoma and prostate cancer
Mechanism of Action
VMY-1-103 is compared with other cyclin-dependent kinase inhibitors such as purvalanol B and flavopiridol . Unlike purvalanol B, this compound has a dansyl side-chain that enhances its lipophilicity and bioavailability, making it more effective in inhibiting cell cycle progression and inducing apoptosis . Flavopiridol, while also an effective cyclin-dependent kinase inhibitor, does not possess the unique ability of this compound to disrupt the mitotic spindle apparatus .
Comparison with Similar Compounds
Properties
Molecular Formula |
C34H42ClN9O4S |
---|---|
Molecular Weight |
708.3 g/mol |
IUPAC Name |
2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide |
InChI |
InChI=1S/C34H42ClN9O4S/c1-20(2)27(18-45)40-34-41-31(30-32(42-34)44(19-37-30)21(3)4)39-22-13-14-25(26(35)17-22)33(46)36-15-16-38-49(47,48)29-12-8-9-23-24(29)10-7-11-28(23)43(5)6/h7-14,17,19-21,27,38,45H,15-16,18H2,1-6H3,(H,36,46)(H2,39,40,41,42)/t27-/m0/s1 |
InChI Key |
NJNQGMFCZFMREY-MHZLTWQESA-N |
Isomeric SMILES |
CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)NCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)Cl |
SMILES |
CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)NCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)Cl |
Canonical SMILES |
CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)NCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VMY-1-103, VMY-1103, VMY 1103 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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